molecular formula C11H11F2NO3 B8030865 2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene

2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene

Cat. No.: B8030865
M. Wt: 243.21 g/mol
InChI Key: ANPYEIHXQIHXFI-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene is an organic compound characterized by its unique chemical structure, which includes a cyclopentyloxy group, two fluorine atoms, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene typically involves the following steps:

    Fluorination: The fluorine atoms are introduced via halogen exchange reactions, often using reagents like potassium fluoride.

    Cyclopentyloxy Group Introduction: The cyclopentyloxy group can be attached through etherification reactions, where cyclopentanol reacts with the benzene derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by etherification. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(Cyclopentyloxy)-1,3-difluoro-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms and cyclopentyloxy group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-1,3-difluoro-4-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.

    2-(Cyclopentyloxy)-1,3-difluoro-4-chlorobenzene: A derivative with a chlorine atom instead of a nitro group.

Uniqueness

2-(Cyclopentyloxy)-1,3-difluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (cyclopentyloxy) groups allows for versatile reactivity and interactions with various targets.

Properties

IUPAC Name

2-cyclopentyloxy-1,3-difluoro-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-8-5-6-9(14(15)16)10(13)11(8)17-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPYEIHXQIHXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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